N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide
Overview
Description
N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of cyano, nitro, and dimethylamino groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides often involves the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) as catalysts. For example, the condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide containing DCC and DMAP can produce this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The active hydrogen on the carbon adjacent to the cyano group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve the use of bases like sodium hydroxide .
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, thiophenes, and pyrazoles .
Scientific Research Applications
N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of reactive intermediates that can interact with biological molecules . The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide include:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-5(12)9-7(10(2)3)6(4-8)11(13)14/h1-3H3,(H,9,12)/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJAJNUKOOAENR-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C(C#N)[N+](=O)[O-])N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C(\C#N)/[N+](=O)[O-])/N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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